molecular formula C12H14F3NO B2815730 N-(4-(trifluoromethyl)phenyl)pivalamide CAS No. 25617-34-9

N-(4-(trifluoromethyl)phenyl)pivalamide

Cat. No. B2815730
Key on ui cas rn: 25617-34-9
M. Wt: 245.245
InChI Key: ZYJDCZQBRUWWOU-UHFFFAOYSA-N
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Patent
US06806288B1

Procedure details

A solution of dichloromethane (200 mL), 4-aminobenzotrifluoride (32.0 g, 199 mmol) and triethylamine (40 g, 396 mmol) was cooled to 0° C. under a dry nitrogen atmosphere. Trimethylacetyl chloride (32.9 g, 273 mmol) was added drop-wise over 2 hours, maintaining the temperature below 10° C. After the addition, the contents were allowed to warm to room temperature for 2 hours. The reaction was washed with water (2×200 mL), saturated ammonium chloride solution (2×200 mL), dried over sodium sulfate and filtered. The solvent was removed in vacuo to afford a white solid, N-(4-trifluoromethylphenyl)-2,2-dimethylpropanamide (48.0 g, 98%): mp 157-159° C. 1H NMR (CDCl3/300 MHz) 7.61 (ab, 4H, J=8.7, Δν=28.6 Hz), 7.47 (br s, 1H), 1.33 (s, 9H). ESHRMS m/z 246.1123 (M+H+, Calc'd 246.1106). Anal. Calc'd for C12H14F3NO: C, 58.77; H, 5.75; N, 5.71. Found: C, 58.28; H, 5.79; N, 5.65.
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:19][C:20]([CH3:25])([CH3:24])[C:21](Cl)=[O:22]>ClCCl>[F:11][C:8]([F:9])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:21](=[O:22])[C:20]([CH3:25])([CH3:24])[CH3:19])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
32.9 g
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
40 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
The reaction was washed with water (2×200 mL), saturated ammonium chloride solution (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)NC(C(C)(C)C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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